2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide
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Overview
Description
2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-1,2,3,4-tetrahydronaphthalene with ethyl chloroacetate in the presence of a base to form the ethoxy derivative. This intermediate is then reacted with an amine to form the final acetamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups play a crucial role in its binding to enzymes and receptors, influencing their activity. The compound can modulate signaling pathways involved in cellular growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[(2-hydroxyphenyl)methyl]acetamide
- 2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide
- 2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-3-yl)methyl]acetamide
Uniqueness
2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydronaphthalene moiety enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-ethoxy-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-10-14(17)16-11-15(18)8-7-12-5-3-4-6-13(12)9-15/h3-6,18H,2,7-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCSSUATWVBURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CCC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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